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molecular formula C9H13NO B1266046 4-Amino-2,3,6-trimethylphenol CAS No. 17959-06-7

4-Amino-2,3,6-trimethylphenol

Cat. No. B1266046
M. Wt: 151.21 g/mol
InChI Key: OZIFWVTUTMBIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05798375

Procedure details

152 g of sodium hydrosulfite were added, whilst ice-cooling, to a mixture of 36.15 g of 2,3,6-trimethyl-benzoquinone-4-oxime [prepared as described in step (b) above] and 880 ml of a 1N aqueous solution of sodium hydroxide, and the resulting mixture was stirred at room temperature for 1 hour, after which it was allowed to stand overnight. The reaction mixture was then poured into ice-water and the pH of the aqueous mixture was adjusted to a value of 4 to 5 by the addition of 5N aqueous hydrochloric acid, after which it was neutralized with sodium hydrogencarbonate. The mixture thus obtained was extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure, after which the crystalline residue was triturated with diisopropyl ether and collected by filtration. On washing with diisopropyl ether, there were obtained 30.1 g of the title compound, melting at 131°-134° C.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
36.15 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH3:9][C:10]1[C:11](=[O:20])[C:12]([CH3:19])=[CH:13][C:14](=[N:17]O)[C:15]=1[CH3:16].[OH-].[Na+].Cl.C(=O)([O-])O.[Na+]>>[OH:20][C:11]1[C:12]([CH3:19])=[CH:13][C:14]([NH2:17])=[C:15]([CH3:16])[C:10]=1[CH3:9] |f:0.1.2,4.5,7.8|

Inputs

Step One
Name
Quantity
152 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
36.15 g
Type
reactant
Smiles
CC=1C(C(=CC(C1C)=NO)C)=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture thus obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
after which the crystalline residue was triturated with diisopropyl ether
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
On washing with diisopropyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C(=C(N)C=C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 30.1 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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